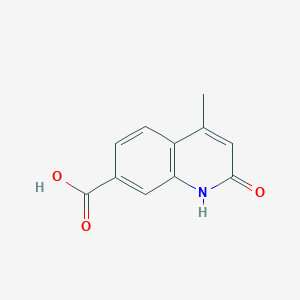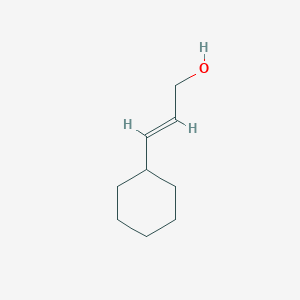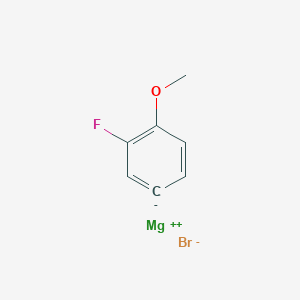![molecular formula C18H16O2S B055049 (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid CAS No. 112930-60-6](/img/structure/B55049.png)
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid is a chemical compound that belongs to the class of benzothiepin derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammation. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA fragmentation. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anticancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Direcciones Futuras
There are several future directions for the study of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid. One direction is to further investigate its mechanism of action and signaling pathways involved in its therapeutic effects. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo to determine its potential as a therapeutic agent. Finally, clinical trials are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid involves the condensation of 2-methylbenzo[c][1]benzothiepin-6-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to acid hydrolysis to obtain the desired compound.
Propiedades
Número CAS |
112930-60-6 |
|---|---|
Fórmula molecular |
C18H16O2S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C18H16O2S/c1-12-6-8-17-16(10-12)15(7-9-18(19)20)14-5-3-2-4-13(14)11-21-17/h2-8,10H,9,11H2,1H3,(H,19,20)/b15-7+ |
Clave InChI |
SSTKQFGZJJOWGS-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CC(=O)O |
SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O |
SMILES canónico |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O |
Sinónimos |
(E)-3-(2-Methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)propionic a cid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



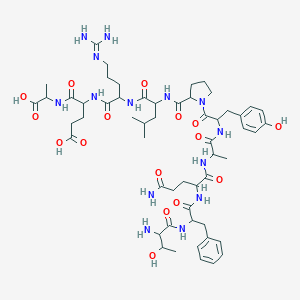
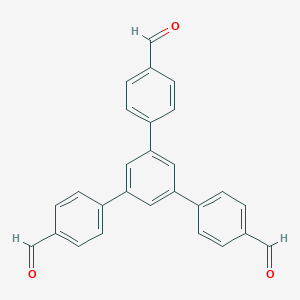
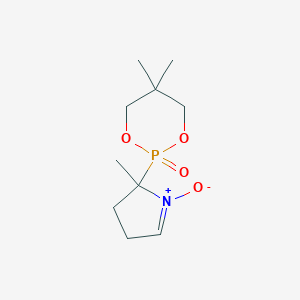
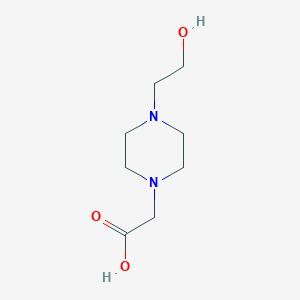
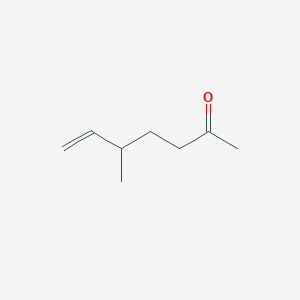



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)

